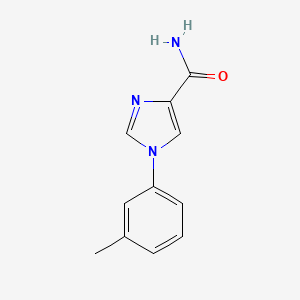

1-(m-Tolyl)-1H-imidazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(3-methylphenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15) |

InChI Key |

LXMFLDMPLPUNAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)N |

Origin of Product |

United States |

The Enduring Significance of the Imidazole Scaffold

The imidazole (B134444) ring is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. This versatility allows imidazole-containing compounds to bind to a wide array of biological targets, including enzymes and receptors, thereby modulating their function. nih.govacs.org Its presence in essential biological molecules like the amino acid histidine, histamine (B1213489), and purines underscores its fundamental role in biological systems. nih.govlongdom.org This natural prevalence has inspired the development of a vast number of synthetic imidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov

Carboxamide Derivatives: a Key Functional Group in Imidazole Chemistry

The incorporation of a carboxamide functional group (-C(=O)NH₂) onto the imidazole (B134444) scaffold further enhances its potential for biological activity. The amide bond is a critical feature in many pharmaceuticals, contributing to molecular stability and acting as both a hydrogen bond donor and acceptor. nih.gov This allows for specific and strong interactions with biological macromolecules. In the context of imidazole chemistry, the carboxamide moiety can be strategically positioned to optimize binding affinity and selectivity for a given target. Research has shown that imidazole-4-carboxamide derivatives, in particular, exhibit a wide range of biological effects, making them a fertile ground for drug discovery and development. ontosight.ai

The Rationale for Investigating 1 M Tolyl 1h Imidazole 4 Carboxamide Analogues

The specific investigation of analogues of 1-(m-Tolyl)-1H-imidazole-4-carboxamide in academic research is driven by the principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). The "m-tolyl" group, a methyl-substituted phenyl ring, introduces a lipophilic character to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The rationale for investigating such analogues can be broken down as follows:

Systematic Exploration of Chemical Space: By systematically modifying the substituents on the tolyl ring and the imidazole (B134444) core, researchers can map out the chemical space around this scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Understanding Target Binding: The introduction of the m-tolyl group provides a specific three-dimensional orientation that can be crucial for fitting into the binding pocket of a biological target. Studying analogues helps to elucidate the key interactions responsible for the observed biological activity.

Lead Optimization: If a preliminary compound shows promising, albeit not optimal, activity, the synthesis and testing of analogues are essential steps in the lead optimization process to develop a viable drug candidate.

While specific research detailing the biological activities of this compound is not extensively published in readily accessible literature, the investigation of its analogues is a logical progression in the broader search for novel therapeutic agents based on the imidazole-4-carboxamide scaffold.

A Glimpse into the History of 1h Imidazole 4 Carboxamide Derivatives

Strategies for the Construction of the 1H-Imidazole-4-carboxamide Core

The formation of the 1H-imidazole-4-carboxamide core is a critical step in the synthesis of the target molecule. Various methodologies have been developed to achieve this, ranging from multi-component reactions that assemble the ring in a single step to more traditional cyclocondensation approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multi-component Reaction Approaches for Imidazole Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like imidazoles by combining three or more reactants in a single synthetic operation. wikipedia.orgacs.orgrsc.orgacs.org One of the most classic MCRs for imidazole synthesis is the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org This method is commercially utilized for the production of various imidazoles. wikipedia.org The reaction can be conceptualized as occurring in two main stages: the initial condensation of the dicarbonyl with ammonia to form a diimine, followed by the condensation of this intermediate with an aldehyde. wikipedia.org

Modern variations of MCRs for imidazole synthesis often employ different catalysts and starting materials to improve yields and increase molecular diversity. For instance, acid-promoted MCRs have been developed for the metal-free synthesis of tri- and tetrasubstituted imidazoles, demonstrating good to excellent yields with a range of functional groups. acs.org Catalytic systems involving fluoroboric acid derivatives, such as HBF4–SiO2, have also been investigated for their potential in both three-component and four-component reactions to produce substituted imidazoles. rsc.org These MCRs provide a convergent and atom-economical approach to the imidazole core.

Cyclocondensation Reactions for Imidazole Ring Formation

Cyclocondensation reactions represent a more traditional yet widely used approach for constructing the imidazole ring. These methods typically involve the reaction of a bifunctional starting material that undergoes an intramolecular cyclization or a reaction between two components that form the heterocyclic ring. A common strategy involves the reaction of α-haloketones with amidines. The amidine provides the N-C-N fragment of the imidazole ring, while the α-haloketone supplies the remaining carbon atoms.

Another versatile precursor for imidazole synthesis is diaminomaleonitrile (DAMN), which has been extensively used in the preparation of various nitrogen-containing heterocycles, including imidazoles. acs.orgnih.gov The synthesis often begins with the modification of one of the amino groups in DAMN, for example, by reaction with an aldehyde, followed by an intramolecular condensation to form the imidazole ring. acs.orgnih.gov This approach allows for the regioselective synthesis of highly substituted imidazole-4-carboxamides. acs.orgnih.gov

The following table summarizes key cyclocondensation approaches for the synthesis of the imidazole core.

| Starting Materials | Reagents/Conditions | Product Type |

| α-Diketone, Aldehyde, Ammonium Acetate | Microwave-assisted, solventless | 4,5-Disubstituted imidazoles organic-chemistry.org |

| α-Hydroxyketones, Primary Alcohols, Ammonium Acetate | One-pot cyclization | Substituted imidazoles chim.it |

| Diaminomaleonitrile (DAMN), Aldehydes | Intramolecular condensation | Substituted imidazole-4-carboxamides acs.orgnih.gov |

Regioselective Synthetic Pathways to 1,4-Disubstituted Imidazoles

Achieving a specific substitution pattern, such as the 1,4-disubstitution found in 1-(m-Tolyl)-1H-imidazole-4-carboxamide, requires careful control of the reaction regioselectivity. A significant challenge in the synthesis of unsymmetrically substituted imidazoles is the potential for the formation of regioisomeric products. psu.edu

Several strategies have been developed to address this challenge. One approach involves the synthesis of a 1-substituted-4-carboxyimidazole through a sequence that includes the regioselective monodecarboxylation of an imidazoledicarboxylic acid. psu.edu However, this method can be lengthy and require harsh conditions. psu.edu A more direct, though often less regioselective, method is the alkylation or arylation of an unsubstituted 4-carboxy-imidazole. psu.edu

A more recent and efficient protocol for the regioselective synthesis of 1,4-disubstituted imidazoles involves a double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene intermediate. psu.edursc.org The subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, yielding the desired 1,4-disubstituted imidazole with complete regioselectivity. psu.edursc.org This method is notable for its tolerance of a wide range of steric and electronic variations on the amine component. rsc.org The table below highlights the regioselectivity of this approach with different aniline derivatives. psu.edu

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 1-Phenyl-1H-imidazole-4-carboxylate | 75 |

| 2 | p-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylate | 78 |

| 3 | p-Chloroaniline | 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylate | 71 |

| 4 | p-Nitroaniline | 1-(4-Nitrophenyl)-1H-imidazole-4-carboxylate | 61 |

Approaches for Introducing the m-Tolyl Moiety at the N-1 Position

Once the imidazole-4-carboxamide core is established, the next crucial step is the introduction of the m-tolyl group at the N-1 position. This is typically achieved through N-arylation reactions.

N-Alkylation and N-Arylation Strategies

Traditional methods for N-arylation include the Ullmann condensation, which typically requires stoichiometric amounts of copper and high reaction temperatures, limiting its functional group tolerance. nih.gov Another approach is through SNAr (nucleophilic aromatic substitution) reactions, but this is generally limited to aryl halides activated by strong electron-withdrawing groups. nih.gov

In recent years, copper-catalyzed N-arylation methods have gained prominence due to their milder reaction conditions and broader substrate scope. nih.govorganic-chemistry.org These reactions often utilize ligands to facilitate the coupling of imidazoles with aryl halides or aryl boronic acids. organic-chemistry.org For instance, copper(I) bromide catalyzed N-arylation of azoles with aromatic bromides and iodides has been shown to be efficient under mild conditions with good functional group compatibility. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions for N-Arylation

Palladium-catalyzed N-arylation reactions have emerged as a powerful tool for forming C-N bonds with high efficiency and selectivity. nih.govnih.govmit.eduacs.org While the N-arylation of many nitrogen-containing compounds is well-established, the N-arylation of imidazoles has presented challenges, including the need for high catalyst loadings and the potential for catalyst inhibition by the imidazole substrate. nih.govmit.eduacs.org

Significant progress has been made in developing palladium catalytic systems that overcome these limitations. Research has shown that imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. nih.govnih.govmit.eduacs.org To circumvent this, a pre-activation step, where the palladium precursor and the ligand are heated together before the addition of the imidazole, has been shown to drastically improve the efficacy of the N-arylation reaction. nih.govnih.govmit.eduacs.org

These improved protocols allow for the completely N1-selective arylation of unsymmetrical imidazoles with a variety of aryl halides (bromides and chlorides) and even aryl triflates, with no N3-arylated regioisomers detected. nih.govmit.edu The use of biaryl phosphine ligands has been instrumental in the success of these reactions. nih.govmit.eduacs.org This methodology has been successfully applied to the synthesis of medicinally important N-arylimidazoles. nih.govnih.gov

The following table illustrates the scope of palladium-catalyzed N-arylation of 4-methylimidazole with various aryl halides, demonstrating the high yields and regioselectivity of the reaction. nih.govmit.edu

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 1-(4-Tolyl)-4-methyl-1H-imidazole | 95 |

| 2 | 4-Chloroanisole | 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole | 93 |

| 3 | 3-Bromobenzonitrile | 1-(3-Cyanophenyl)-4-methyl-1H-imidazole | 96 |

| 4 | 2-Bromopyridine | 1-(Pyridin-2-yl)-4-methyl-1H-imidazole | 85 |

Functionalization and Derivatization at the Carboxamide Group (C-4)

The carboxamide moiety at the C-4 position of the 1-(m-tolyl)-1H-imidazole ring is a key site for chemical modification. Derivatization at this position allows for the synthesis of a diverse library of analogues with tailored properties. Such modifications are typically achieved by synthesizing the precursor, ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate, and subsequently converting the ester to a wide range of amides through various amidation techniques. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, studies on related benzimidazole-4-carboxamide scaffolds have shown that introducing different linker groups, such as saturated nitrogen-containing heterocycles, can significantly influence biological activity. nih.gov

The conversion of the precursor 1-(m-Tolyl)-1H-imidazole-4-carboxylic acid (or its corresponding ester) into various carboxamides is a critical step for creating structural diversity. This transformation is efficiently carried out using standard amidation and peptide coupling methods developed for peptide synthesis. researchgate.netuni-kiel.de These reactions involve the activation of the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine. researchgate.net

A variety of coupling reagents are available, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization. uantwerpen.be Common reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization. More advanced phosphonium and aminium/uronium reagents offer high efficiency, especially for sterically hindered substrates.

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used; EDC byproducts are water-soluble, simplifying purification. nih.gov |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Highly effective, especially for sterically hindered amino acids; generates HOBt or HOAt esters. uni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times; HATU is particularly efficient due to the formation of highly reactive OAt esters. |

| Imidazolium Reagents | CDI | Involves the formation of an active imidazolide intermediate. uni-kiel.de |

The choice of reagent and reaction conditions allows for the coupling of 1-(m-Tolyl)-1H-imidazole-4-carboxylic acid with a vast array of amines, including simple alkylamines, anilines, and amino acid esters, to generate a library of novel carboxamide derivatives. nih.gov

Strategic modification of the carboxamide group is a key tactic in drug design to optimize the binding of a molecule to its biological target. unc.edu By introducing various functional groups through the amide bond, specific molecular interactions such as hydrogen bonding, ionic interactions, and van der Waals forces can be enhanced. oup.comstereoelectronics.org

For the this compound scaffold, derivatization can introduce moieties that serve as hydrogen bond donors or acceptors, charged groups for electrostatic interactions, or hydrophobic groups to interact with nonpolar pockets in a binding site. For example, coupling the parent carboxylic acid with amines containing hydroxyl or additional amide groups can increase the potential for hydrogen bonding. researchgate.net Incorporating aromatic rings can introduce π-π stacking interactions, while using amines with basic (e.g., piperidine) or acidic (e.g., amino acids) functionalities can facilitate ionic bonding. nih.gov

Table 2: Examples of Functional Groups for Enhancing Molecular Interactions

| Interaction Type | Functional Group to Introduce | Example Amine for Coupling |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Amide (-CONH-) | Ethanolamine, Glycinamide |

| Ionic (Basic) | Tertiary Amine | 4-Aminopiperidine |

| Ionic (Acidic) | Carboxylate (-COO⁻) | Glycine ethyl ester (followed by hydrolysis) |

| π-π Stacking | Phenyl, Naphthyl | Aniline, Benzylamine |

| Hydrophobic | Alkyl, Cycloalkyl | Cyclohexylamine, Isobutylamine |

Stereoselective Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, the introduction of chirality is a significant direction for creating analogues with potentially improved biological specificity and potency. Stereoselective synthesis can be approached by creating either central or axial chirality.

A straightforward method to introduce a chiral center is through the amidation of 1-(m-Tolyl)-1H-imidazole-4-carboxylic acid with a chiral amine or amino acid ester, using the peptide coupling techniques described previously. This would result in a diastereomeric mixture if the chiral amine is racemic or a single enantiomer if an enantiopure amine is used.

More complex strategies involve the asymmetric synthesis of the imidazole core itself. Recent advances have demonstrated methods for creating axially chiral imidazoles and related fused systems. For instance, asymmetric multicomponent reactions catalyzed by a chiral phosphoric acid have been used to synthesize axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov Another approach involves the catalytic enantioselective desymmetrization of an achiral imidazole precursor to install axial chirality. nih.gov Researchers have also successfully synthesized novel chiral imidazole cyclophane receptors, demonstrating that the imidazole scaffold can be incorporated into macrocyclic chiral structures. rsc.orgresearchgate.net These advanced methodologies provide a roadmap for the future design and synthesis of enantiomerically pure chiral analogues of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis through the use of safer solvents, reduced energy consumption, and minimized waste production. ejcmpr.com These principles can be applied to the synthesis of the this compound scaffold.

Traditional methods for imidazole synthesis can suffer from harsh reaction conditions, long reaction times, and the use of hazardous organic solvents. asianpubs.org Green alternatives often focus on improving the efficiency of the core imidazole ring formation. Key green chemistry strategies applicable to imidazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. One-pot, multicomponent procedures for synthesizing functionalized imidazole-4-carboxylates have been successfully performed using microwave assistance. nih.govbohrium.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and can lead to higher efficiency. One-pot, solvent-free methods for synthesizing imidazole derivatives have been reported. asianpubs.org

Use of Bio-catalysts and Green Solvents: Researchers have developed methods that utilize natural and non-toxic catalysts. For example, a one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been achieved using lemon juice as a natural, biodegradable acid catalyst in ethanol. jipbs.com Aqueous-based approaches for synthesizing imidazole hybrids have also been developed, replacing volatile organic solvents with water. bohrium.comnih.gov

Multicomponent Reactions (MCRs): As discussed in the next section, MCRs are inherently green as they increase atom economy and reduce the number of synthetic and purification steps. researchgate.net

Synthetic Route Optimization and Reaction Mechanism Studies

Optimizing the synthetic route to this compound is crucial for efficient and scalable production. A primary strategy for optimization is the use of multicomponent reactions (MCRs), which allow for the construction of the complex imidazole core in a single step from simple precursors. researchgate.netacs.orgacs.org The Debus-Radziszewski imidazole synthesis, a classic MCR, combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring. wikiwand.comwikipedia.org Modern variations of MCRs offer high yields and broad substrate scope for producing highly substituted imidazoles. researchgate.netrsc.org

Mechanistic studies provide insight into reaction pathways, allowing for further optimization. For example, the formation of imidazole-4-carboxylates via a microwave-assisted, one-pot procedure is proposed to proceed through a sequence involving a Michael addition, condensation, a 1,5-electrocyclization of an azomethine ylide intermediate, and subsequent aromatization. nih.gov Understanding such mechanisms can help in fine-tuning reaction conditions to maximize yield and minimize byproducts. Similarly, the formation of imidazoles from 5-amino-1,2,3-triazoles has been proposed to occur via a mechanism involving intramolecular cyclization, triazole ring-opening, and carbene insertion. mdpi.com

Another modern approach to synthesis and derivatization is through direct C-H functionalization. Palladium-catalyzed C-H arylation has been used on imidazole-4-carboxylate precursors to selectively install aryl groups at the C2 position. cdnsciencepub.comresearchgate.netresearchgate.netingentaconnect.comcdnsciencepub.com This method offers a highly efficient and atom-economical way to create derivatives that would be difficult to access through traditional multi-step sequences.

In Vitro Screening and Efficacy Studies

Comprehensive searches of scientific databases have yielded no specific in vitro screening data or efficacy studies for this compound. While the broader class of imidazole carboxamides has been investigated for various biological activities, including antimicrobial and anticancer effects, specific data for the m-tolyl substituted analogue is not present in the available literature.

Enzyme Inhibition Assays

There is currently no published research detailing the enzymatic inhibition profile of this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

No studies were found that have evaluated the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP) enzymes.

Other Relevant Enzymatic Targets

No information is available regarding the activity of this compound against other relevant enzymatic targets.

Receptor Binding and Modulation Studies

No receptor binding assays or modulation studies have been published for this compound. Consequently, its affinity and functional activity at various receptors remain uncharacterized.

Cellular Pathway Modulation (e.g., Wnt/β-catenin signaling, AMPK activity)

There is no available research on the effects of this compound on cellular signaling pathways such as the Wnt/β-catenin pathway or AMP-activated protein kinase (AMPK) activity.

Data Tables

Due to the absence of research findings, no data tables can be generated for the biological activity of this compound.

In Vitro Antiproliferative Activity against Non-Human Cell Lines

The anticancer potential of imidazole-4-carboxamide and its analogues has been investigated against non-human cancer cell lines, providing preliminary evidence of their cytotoxic effects. In one study, the fairy chemical imidazole-4-carboxamide was evaluated for its activity against B16F10 melanoma cell lines. researchgate.net The research demonstrated that imidazole-4-carboxamide could inhibit the expression of immune checkpoint molecules in these cells. researchgate.net

Further research into related heterocyclic structures, considered analogues, has shown similar antiproliferative effects. For instance, a 1,2,4-oxadiazole derivative, replacing the central imidazole ring, exhibited antiproliferative effects on B16-F10 murine melanoma cells. researchgate.net This suggests that the core imidazole structure can be modified while retaining cytotoxic activity against non-human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Imidazole Analogues

| Compound/Analogue | Cell Line | Activity |

|---|---|---|

| Imidazole-4-carboxamide | B16F10 (murine melanoma) | Inhibits expression of immune checkpoint molecules. researchgate.net |

| 1,2,4-Oxadiazole derivative | B16-F10 (murine melanoma) | Exhibited antiproliferative effects. researchgate.net |

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antiviral, Antileishmanial)

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities. The imidazole ring is a core component of numerous compounds developed to combat various pathogens. nih.gov

Antibacterial and Antifungal Activity: Newly synthesized imidazole derivatives have been screened in vitro against several bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans, revealing good antimicrobial activity. researchgate.net The mechanism of action for some imidazole derivatives involves interfering with bacterial DNA replication, cell wall synthesis, or causing cell membrane disruption. nih.gov

Studies on 5-nitroimidazole/1,3,4-oxadiazole hybrids, which can be considered structural analogues, showed significant antibacterial activities against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria. nih.gov Specifically, certain hybrids were found to be most potent against E. coli. nih.gov Similarly, novel metronidazole 1H-1,2,3-triazole and carboxylate derivatives have shown higher inhibition rates of fungal and bacterial growths compared to the parent compound, metronidazole. beilstein-journals.org Some of these analogues displayed excellent potent antimicrobial activity. beilstein-journals.org

Table 2: Antimicrobial Spectrum of Imidazole Analogues

| Compound Class | Tested Organisms | Observed Activity |

|---|---|---|

| Imidazole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumannii, Candida albicans | Good antimicrobial activity. researchgate.net |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Significant antibacterial activities, particularly against E. coli. nih.gov |

| Metronidazole 1H-1,2,3-triazole analogues | Various fungi and bacteria | Higher inhibition rates compared to metronidazole. beilstein-journals.org |

Anti-inflammatory and Analgesic Properties in Preclinical Models

The structural motif of imidazole is present in compounds investigated for their anti-inflammatory and analgesic potential. Preclinical studies utilizing animal models have been crucial in elucidating these properties.

New imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have been designed and synthesized with the aim of producing safer analgesic and anti-inflammatory agents. nih.govnih.gov The anti-inflammatory and analgesic profiles of these synthesized compounds were evaluated using the carrageenan-induced rat paw edema test and the writhing test, respectively. nih.govnih.gov

In these studies, several of the synthesized compounds showed significant anti-inflammatory responses and were identified as active analgesic agents. nih.govnih.gov Notably, selected compounds were further screened for ulcerogenic activities and were found to be non-significant, suggesting a safer profile compared to some traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The results indicated that both the oxadiazole and triazole scaffolds hybridized with imidazole can be considered effective pharmacophores for developing new anti-inflammatory and analgesic drugs. nih.gov The administration of gelsolin has also been shown to reduce pain and inflammation in mouse models. semanticscholar.org

Preclinical In Vivo Efficacy Assessments in Animal Models

Murine Xenograft Models for Anticancer Potential

The in vivo anticancer efficacy of imidazole-based compounds has been assessed using murine xenograft models. These models are instrumental in validating the in vitro antiproliferative activity of new chemical entities.

Research on imidazole-4-carboxamide has shown its potential as a coadjuvant therapy. researchgate.net In a melanoma xenograft model, the combination treatment of cisplatin with imidazole-4-carboxamide resulted in a significant decrease in tumor volume compared to untreated mice or mice treated with cisplatin alone. researchgate.net Furthermore, this combination therapy led to an increased peritumoral infiltration of T cells, suggesting an immune-modulating effect contributing to its anticancer activity. researchgate.net

In a different study focusing on a taxane-resistant prostate cancer mouse model, administration of an imidazole derivative resulted in a substantial reduction in both tumor growth and average tumor weight when compared to the control group. nih.gov

Evaluation in Specific Disease Models (e.g., metabolic disorders, infections)

Beyond cancer, imidazole analogues have been evaluated in other preclinical disease models. For instance, an imidazole-linked heterocycle, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, was assessed in a 5xFAD mouse model of Alzheimer's disease. nih.gov Oral administration of this compound was found to ameliorate cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation. nih.gov This highlights the potential of imidazole derivatives in treating neurodegenerative disorders. nih.gov

Comparative Biological Activity with Benchmark Compounds

To contextualize the therapeutic potential of novel imidazole analogues, their biological activities are often compared against established benchmark compounds or standard drugs.

In the realm of anti-inflammatory and analgesic research, newly synthesized imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles demonstrated activities comparable to the standard NSAID, indomethacin, but with a potentially safer gastrointestinal profile. nih.gov

For anticancer applications, the efficacy of novel imidazolylpyrrolone-based small molecules was evaluated against renal cell carcinoma cell lines and compared to reference compounds such as rapamycin, cediranib, and sunitinib. nih.gov Two of the synthesized compounds exhibited IC50 values in the low micromolar range and showed a good selectivity index when compared to these benchmark drugs. nih.gov In another study, the antiproliferative activity of a methylated stilbene analogue against prostate cancer cells showed GI50 values close to those of the established anticancer drug vinorelbine. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(benzo[b]thiophen-2-yl)-1H-imidazole |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole |

| Cediranib |

| Cisplatin |

| Dacarbazine |

| Gelsolin |

| Imidazole-4-carboxamide |

| Indomethacin |

| Metronidazole |

| Rapamycin |

| Sunitinib |

Molecular Target Identification and Validation

There is no available scientific literature that identifies or validates the specific molecular targets of this compound. While other imidazole-containing compounds have been investigated as inhibitors of various enzymes, such as Protein Kinase C-iota (PKC-ι), Poly (ADP-ribose) polymerase-1 (PARP-1), and Epidermal Growth Factor Receptor (EGFR), no such studies have been published for this compound. nih.govnih.govnih.govresearchgate.netnih.govrsc.org

Cellular and Subcellular Localization Studies

Specific studies on the cellular and subcellular localization of this compound have not been reported. General principles governing the subcellular distribution of small molecules exist, but experimental data for this particular compound is absent.

Modulation of Gene Expression and Protein Synthesis Pathways

There is no published research on the effects of this compound on gene expression or protein synthesis pathways. While a related compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is known to repress protein synthesis and mTOR signaling, similar investigations have not been conducted for this compound.

Elucidation of Specific Biochemical Cascades Affected

The specific biochemical cascades affected by this compound have not been elucidated in any published studies. The influence of the related compound AICAR on the mTOR signaling pathway is documented, but this information cannot be directly attributed to this compound.

Investigation of DNA/RNA Interactions

There is no direct evidence from scientific studies to suggest whether this compound interacts with DNA or RNA. While some imidazole derivatives have been shown to interact with DNA, specific investigations into the potential DNA or RNA binding properties of this compound are not available in the current body of scientific literature.

Structure Activity Relationship Sar and Rational Design of 1 M Tolyl 1h Imidazole 4 Carboxamide Analogues

Impact of Substitutions on the Imidazole (B134444) Ring on Activity

The imidazole ring is a core component of many biologically active compounds, offering a versatile scaffold for interaction with various biological targets through hydrogen bonding, hydrophobic, and van der Waals forces. nih.gov Modifications to this central ring system, particularly at the N-1, C-2, and C-5 positions, can profoundly influence the activity of 1-(m-tolyl)-1H-imidazole-4-carboxamide analogues.

In the case of this compound, the meta-tolyl group provides a specific hydrophobic and steric profile. The methyl group at the meta-position influences the rotational angle of the phenyl ring relative to the imidazole core, which can be crucial for optimal binding.

Studies on related 1-aryl-imidazole series have shown that both electron-donating and electron-withdrawing groups on the N-1 aryl ring can be well-tolerated, though their impact varies depending on the specific biological target. For instance, in some series, electron-donating groups like methyl or methoxy (B1213986) can enhance activity, possibly by increasing electron density on the imidazole ring or through favorable hydrophobic interactions. Conversely, electron-withdrawing groups such as halogens (e.g., chloro, fluoro) or nitro groups can also lead to potent analogues, potentially by altering the pKa of the imidazole nitrogen or forming specific halogen bonds with the target protein. mdpi.comasianpubs.org The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional group and can introduce steric hindrance or enable new interactions.

| N-1 Aryl Substituent | General Impact on Activity | Potential Rationale |

|---|---|---|

| m-Tolyl (CH₃) | Provides a baseline of activity through hydrophobic interactions. The meta-positioning influences torsional angles. | Favorable hydrophobic pocket interaction; specific spatial orientation. |

| p-Tolyl (CH₃) | Often shows similar or slightly different activity compared to meta-substitution, depending on the target's topology. | Alters the vector of the hydrophobic group. |

| Halogens (F, Cl, Br) | Can increase potency. Para- and meta-substitutions are often favorable. nih.gov | Modifies electronic properties (pKa of imidazole); potential for halogen bonding. |

| Methoxy (OCH₃) | May increase or decrease activity depending on the context; can act as a hydrogen bond acceptor. | Introduces polar interactions; potential for steric hindrance. |

| Trifluoromethyl (CF₃) | Often enhances activity due to its strong electron-withdrawing nature and lipophilicity. researchgate.net | Strong electronic effect; can improve metabolic stability and binding affinity. |

Modifications at the C-2 and C-5 positions of the imidazole ring are a common strategy for exploring SAR. These positions are often solvent-exposed or can be directed towards specific sub-pockets within a binding site.

C-2 Position: The C-2 position is located between the two nitrogen atoms, and substitution at this site can significantly impact the electronic nature of the ring. Studies on related imidazole-4-carboxamides have shown that introducing small aryl or alkyl groups at the C-2 position can be beneficial. For example, the introduction of a phenyl group at C-2 can lead to additional π-π stacking or hydrophobic interactions, enhancing binding affinity. researchgate.net However, bulky substituents at this position can also be detrimental if they clash with the receptor surface.

The interplay between substituents at N-1, C-2, and C-5 is complex, and the optimal combination is highly dependent on the specific target. A general finding is that maintaining a balance of lipophilic and polar features is key to achieving good activity and drug-like properties. nih.gov

Role of the Carboxamide Group and its N-Substitutions

The carboxamide group at the C-4 position is a key pharmacophoric feature of this class of compounds. It is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form strong and specific interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or the peptide backbone.

The importance of the carboxamide is highlighted by the fact that its replacement often leads to a significant loss of activity. The planarity of the amide bond also helps to rigidly position its substituents, which can be critical for maintaining the correct geometry for binding.

Modifying the carboxamide nitrogen with various substituents (N-substitution) is a common strategy to explore the chemical space around this key interaction point. Introducing small alkyl or aryl groups can probe for additional hydrophobic pockets near the primary binding site. For example, synthesizing a series of N-phenyl or N-benzyl derivatives of the parent carboxamide can reveal whether larger substituents are tolerated and can lead to enhanced potency through new interactions. However, such substitutions also remove a hydrogen bond donor (one of the N-H protons), which can be detrimental if this interaction is critical for affinity. nih.gov

Stereochemical Considerations and Enantiomeric Activity (if applicable)

For this compound itself, there are no chiral centers, and therefore, it does not have enantiomers. The molecule is achiral.

However, stereochemistry can become a critical factor if chiral substituents are introduced to any part of the scaffold. For instance, if a chiral side chain is added to the N-1 aryl group, the C-2 or C-5 positions, or the carboxamide nitrogen, the resulting molecule would exist as a pair of enantiomers. In such cases, it is common for the two enantiomers to exhibit different biological activities. Living systems are inherently chiral, and receptors or enzyme active sites are three-dimensional, meaning they can differentiate between enantiomers. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to the desired biological effect, while the other (the distomer) may bind with lower affinity, have no activity, or even cause off-target effects.

Therefore, if a chiral analogue of this compound were to be designed, it would be essential to synthesize and test each enantiomer separately to determine their individual pharmacological profiles.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool in rational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com For a series of imidazole-4-carboxamide analogues, a ligand-based pharmacophore model can be generated from a set of known active compounds. nih.gov

A typical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: Representing the carbonyl oxygen of the carboxamide group.

Two Hydrogen Bond Donors: Representing the N-H protons of the primary carboxamide.

An Aromatic/Hydrophobic Region: Corresponding to the N-1 m-tolyl group.

An Aromatic Ring Feature: Representing the imidazole core itself. tci-thaijo.org

This model serves as a 3D query to screen large virtual databases for new, structurally diverse molecules that match the pharmacophoric features and are therefore predicted to be active. dovepress.com Furthermore, quantitative structure-activity relationship (QSAR) models can be built based on these pharmacophores to correlate specific structural properties with biological activity, providing deeper insights for designing more potent inhibitors. imist.manih.gov Such models can highlight regions where steric bulk is favorable or unfavorable and where specific electronic properties (e.g., electron-donating or -withdrawing) are required for optimal activity. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced drug design strategies aimed at modifying a lead compound to improve its properties (e.g., potency, selectivity, pharmacokinetics) or to generate novel, patentable chemical matter. nih.gov

Bioisosteric Replacements: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov

Carboxamide Bioisosteres: The C-4 carboxamide group is a prime candidate for bioisosteric replacement to enhance metabolic stability or modulate binding interactions. Common bioisosteres for an amide include heterocycles like 1,2,4-oxadiazole, 1,3,4-oxadiazole, or 1,2,3-triazole. cambridgemedchemconsulting.com These five-membered rings can mimic the hydrogen bonding pattern and geometry of the amide bond while being more resistant to enzymatic hydrolysis.

Imidazole Ring Bioisosteres: The central imidazole ring itself can be replaced by other five- or six-membered heterocycles such as pyrazole, triazole, thiazole, or pyridine. nih.gov For example, a 1,2,3-triazole ring has been successfully used as a bioisostere for an imidazole ring in the design of various therapeutic agents. unimore.it Such a change can alter the compound's pKa, dipole moment, and metabolic profile. cambridgemedchemconsulting.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxamide (-CONH₂) | 1,2,4-Oxadiazole, 1,2,3-Triazole | Improve metabolic stability; mimic H-bonding pattern; explore new interaction vectors. cambridgemedchemconsulting.com |

| Imidazole Ring | Pyrazole, Triazole, Thiazole | Modulate pKa and electronic properties; alter metabolic profile; explore novel core structures. nih.gov |

| m-Tolyl Group | Pyridine, Thiophene | Introduce heteroatoms to improve solubility and reduce metabolic oxidation; alter electronic character. cambridgemedchemconsulting.com |

Scaffold Hopping: This involves a more drastic change, where the core molecular framework (the imidazole scaffold) is replaced with a structurally different scaffold while preserving the key pharmacophoric features in 3D space. uniroma1.it The goal is to identify new chemical series with superior properties. For example, the 1-aryl-imidazole core could be replaced by an imidazopyridine or a benzimidazole (B57391) scaffold. niper.gov.in This strategy can lead to compounds with completely different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, and can be crucial for escaping existing patent claims. uniroma1.itniper.gov.in

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering mathematical models that correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR methodologies have been instrumental in elucidating the key structural features that govern their therapeutic effects, thereby guiding the synthesis of more potent and selective molecules. These computational models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR models for imidazole-containing compounds have been developed using both linear and non-linear methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov These models establish a relationship between the biological activity and various physicochemical descriptors calculated from the 2D structure of the molecules. For instance, studies on imidazole derivatives have highlighted the importance of descriptors related to volume, shape, and polarity in determining their activity. nih.gov In one study focusing on imidazole-4, 5- and pyrazine-2,3-dicarboxamide (B189462) derivatives, QSAR analysis indicated that the biological activity was significantly influenced by the polarizability, electronegativity, and charge distribution within the compounds, underscoring the role of the heterocyclic ring system. eurekaselect.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These methods generate contour maps that visualize the spatial regions where specific properties—such as steric bulk, electrostatic charge, and hydrophobicity—are favorable or unfavorable for biological activity. rjptonline.org For a series of imidazole derivatives, 3D-QSAR models have successfully identified the significance of steric and electrostatic fields in predicting their inhibitory potential. rjptonline.orgnih.gov For example, a study on benzimidazole carboxamide derivatives as PARP-1 inhibitors developed robust CoMFA and CoMSIA models that provided insights into the structural requirements for potent inhibition. nih.gov The alignment of molecules, a critical step in 3D-QSAR, is often guided by molecular docking studies to place the compounds in their putative bioactive conformations within the target's binding site. nih.gov

The predictive power and reliability of these QSAR models are rigorously assessed through various statistical validation techniques. Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). External validation, on the other hand, involves predicting the activity of a set of compounds (the test set) that was not used in building the model, quantified by the predictive R² (R²pred). researchgate.net Robust QSAR models typically exhibit high values for the squared correlation coefficient (R²), q², and R²pred, indicating a strong correlation and predictive capability. mdpi.comimist.ma For instance, a 2D neural network model for imidazole-based inhibitors demonstrated superior predictive ability with a high R² of 0.933 and an R²pred of 0.911. nih.gov Similarly, 3D-QSAR models for other imidazole derivatives have achieved acceptable predictive accuracy, with q² values often exceeding 0.5, which is a common threshold for a reliable model. frontiersin.orgnih.gov

The insights gained from these QSAR models are invaluable for the rational design of novel this compound analogues. By interpreting the contour maps from 3D-QSAR or analyzing the influential descriptors from 2D-QSAR, medicinal chemists can strategically modify the lead compound to enhance its interaction with the biological target, ultimately leading to the development of more effective therapeutic agents.

Interactive Data Tables

Table 1: Statistical Validation of Various QSAR Models for Imidazole Analogues

| QSAR Model Type | Target/Compound Series | R² | q² (LOO) | R²pred | Reference |

| 2D Neural Network | Imidazole-Based Glutaminyl Cyclase Inhibitors | 0.933 | 0.886 | 0.911 | nih.gov |

| 3D-QSAR (CoMFA) | Benzimidazole Carboxamide PARP-1 Inhibitors | 0.913 | 0.743 | - | nih.gov |

| 3D-QSAR (CoMSIA) | Benzimidazole Carboxamide PARP-1 Inhibitors | 0.869 | 0.734 | - | nih.gov |

| 3D-QSAR (PLS) | Imidazole Derivatives as MCF-7 Inhibitors | 0.81 | 0.51 | - | frontiersin.orgnih.gov |

| 2D-QSAR (MLR) | 4-Phenoxypyridine Derivatives with Imidazole-4-carboxamide | 0.77 | 0.62 | 0.90 | imist.ma |

| 2D-QSAR (GFA) | Imidazo[1,2-a]pyridine-3-carboxamide Derivatives | 0.856 | 0.753 | 0.754 | researchgate.net |

Table 2: Key Molecular Descriptors Influencing the Activity of Imidazole Analogues in QSAR Studies

| Descriptor Type | Specific Descriptor Examples | Influence on Biological Activity | Reference |

| Steric | - | Favorable bulky groups in specific regions can enhance binding affinity. | rjptonline.orgnih.gov |

| Electrostatic | Partial Charges, Dipole Moment | Regions requiring positive or negative potential for optimal interaction with the target. | rjptonline.orgnih.gov |

| Hydrophobic | LogP, Hydrophobic Fields | Hydrophobic interactions are often crucial for ligand binding within the active site. | rjptonline.org |

| Topological | Balaban Index (J) | Relates to the branching and shape of the molecule, affecting its fit into the binding pocket. | researchgate.net |

| Physicochemical | Polarizability, Refractive Index | Influence electronic interactions and dispersion forces between the ligand and the receptor. | eurekaselect.comresearchgate.net |

Preclinical Pharmacokinetic and Metabolic Characterization of 1 M Tolyl 1h Imidazole 4 Carboxamide Non Human Focus

In Vitro Metabolic Stability and Cytochrome P450 Enzyme Interaction Profiles

The initial assessment of a compound's metabolic fate often begins with in vitro metabolic stability assays. These assays are crucial for predicting the intrinsic clearance of a substance, primarily by the liver. researchgate.netyoutube.com The standard procedure involves incubating the test compound with liver microsomes or hepatocytes from various species, including rats, mice, dogs, and humans, and then monitoring the rate at which the parent compound is eliminated. nih.govbioivt.com The results from these studies offer early insights into the compound's metabolic lability and its potential in vivo half-life.

Table 1: Illustrative In Vitro Metabolic Stability of 1-(m-Tolyl)-1H-imidazole-4-carboxamide in Liver Microsomes (Note: The following data is hypothetical and for illustrative purposes only.)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 25 | 27.7 |

| Rat | 45 | 15.4 |

| Dog | 60 | 11.6 |

A critical aspect of preclinical evaluation is understanding the compound's interaction with cytochrome P450 (CYP) enzymes. aumet.com This superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. springermedizin.de Any significant inhibition or induction of these enzymes by a new compound can lead to clinically relevant drug-drug interactions. chemisgroup.us The potential for this compound to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 would be assessed using in vitro assays with human liver microsomes. The presence of an imidazole (B134444) moiety in the compound's structure suggests a potential for CYP inhibition, a characteristic often observed with this functional group. nih.gov

Table 2: Illustrative Cytochrome P450 Inhibition Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | 15 |

| CYP2D6 | > 50 |

Plasma Protein Binding Studies

The degree to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its pharmacological activity. nih.gov It is the unbound, or free, fraction of the drug that is available to interact with target receptors and to be metabolized and excreted. nih.gov The extent of plasma protein binding is typically quantified using techniques like equilibrium dialysis or ultrafiltration across plasma from different preclinical species and humans. nih.gov

Table 3: Illustrative Plasma Protein Binding of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Species | Percent Bound (%) |

|---|---|

| Mouse | 92.5 |

| Rat | 95.2 |

| Dog | 97.8 |

Preclinical Absorption, Distribution, and Elimination Studies in Animal Models

To gain a comprehensive understanding of the ADME properties of this compound, in vivo studies in animal models, most commonly rodents like rats or mice, are indispensable. drugdiscoverytrends.com These studies involve administering the compound and subsequently collecting plasma and tissue samples at various time points to delineate its pharmacokinetic profile. Key parameters derived from these studies include the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), oral bioavailability, volume of distribution (Vd), clearance (CL), and elimination half-life (t½). mdpi.com

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration) (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (ng·h/mL) | 4250 |

| Bioavailability (%) | 35 |

| Vd (L/kg) | 2.5 |

| CL (L/h/kg) | 0.5 |

Identification and Characterization of Metabolites (non-human)

The identification of metabolic pathways and the characterization of the principal metabolites of this compound are vital for a complete understanding of its disposition. nih.gov This process involves the analysis of samples from both in vitro metabolism studies and in vivo animal experiments. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are employed to identify and structurally elucidate the metabolites. sciex.comyoutube.com For imidazole-containing compounds, common metabolic transformations include oxidation, N-dealkylation, and hydroxylation of the aromatic rings.

Prediction of Preclinical Pharmacokinetic Parameters (Computational)

In the early stages of drug discovery, in silico models provide a rapid and cost-effective means of predicting the ADME properties of new chemical entities. researchgate.netgithub.com By analyzing the chemical structure of a compound, these computational tools can estimate a range of pharmacokinetic parameters, including solubility, permeability, plasma protein binding, and metabolic stability. nih.govresearchgate.net Such computational predictions for this compound would serve as an initial screen to guide subsequent experimental investigations. nih.gov

Blood-Brain Barrier Penetration Potential (Preclinical In Vitro/In Vivo)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. springernature.com The BBB penetration potential of a compound can be assessed through various preclinical models. In vitro methods, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell lines, provide an initial indication of permeability. mdpi.comnih.govsemanticscholar.org Definitive evidence of BBB penetration is obtained from in vivo studies in animal models, where the concentration of the compound is measured in both brain tissue and plasma.

Table 5: Illustrative In Vitro Blood-Brain Barrier Permeability of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Assay | Permeability Value (Pe, 10⁻⁶ cm/s) | Classification |

|---|

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records for the compound This compound .

Therefore, it is not possible to provide a detailed article on its molecular docking, molecular dynamics simulations, quantum chemical calculations, in silico ADMET prediction, or cheminformatics applications as per the requested outline. The research findings for these specific computational analyses on this particular molecule are not present in the public domain.

Advanced Analytical Methodologies in Research on 1 M Tolyl 1h Imidazole 4 Carboxamide

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-(m-Tolyl)-1H-imidazole-4-carboxamide, providing highly accurate mass measurements that allow for the determination of elemental compositions. This capability is crucial for confirming the identity of the synthesized compound and for identifying unknown mechanistic intermediates or metabolites in complex reaction mixtures or biological samples.

HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. This accuracy enables the confident assignment of a molecular formula to a detected ion, distinguishing it from other isobaric species. In metabolic studies, for instance, HRMS can detect minute mass shifts corresponding to common biotransformations like hydroxylation, oxidation, or demethylation of the parent molecule. The analysis of fragmentation patterns in tandem HRMS (MS/MS) experiments further aids in pinpointing the exact location of these modifications on the molecular structure. kobv.de

Table 1: Illustrative HRMS Data for this compound and Potential Metabolites This table presents hypothetical data to illustrate the application of HRMS.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Parent Compound | C₁₁H₁₁N₃O | 201.0902 | 202.0975 | < 5 |

| Hydroxylated Metabolite (Tolyl ring) | C₁₁H₁₁N₃O₂ | 217.0851 | 218.0924 | < 5 |

| Hydroxylated Metabolite (Imidazole ring) | C₁₁H₁₁N₃O₂ | 217.0851 | 218.0924 | < 5 |

| N-dealkylated Metabolite (hypothetical) | C₄H₅N₃O | 111.0433 | 112.0506 | < 5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

1D NMR: ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR spectra provide information on the carbon skeleton of the molecule.

2D NMR: Advanced techniques are used to establish connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule, such as the m-tolyl ring to the imidazole (B134444) nitrogen and the carboxamide group to the imidazole ring. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used for conformational analysis by detecting protons that are close in space, even if they are not directly bonded. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is based on typical chemical shifts for similar imidazole and tolyl structures and serves as an illustrative example. rsc.orgresearchgate.netresearchgate.net

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Imidazole-2 | CH | ~7.7 | ~138 | H2 to C4, C5 |

| Imidazole-5 | CH | ~7.9 | ~120 | H5 to C2, C4 |

| Imidazole-4 | C | - | ~135 | - |

| Carboxamide | C=O | - | ~164 | - |

| Carboxamide | NH₂ | ~7.0 (broad) | - | NH₂ to C=O, C4 |

| Tolyl-1' | C | - | ~137 | - |

| Tolyl-2' | CH | ~7.2 | ~121 | H2' to C4', C6', C(Tolyl-CH₃) |

| Tolyl-3' | C | - | ~140 | - |

| Tolyl-4' | CH | ~7.1 | ~129 | H4' to C2', C6' |

| Tolyl-5' | CH | ~7.3 | ~130 | H5' to C1', C3' |

| Tolyl-6' | CH | ~7.2 | ~125 | H6' to C2', C4' |

| Tolyl-CH₃ | CH₃ | ~2.4 | ~21 | H(CH₃) to C2', C3', C4' |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, a crystal structure would confirm the planarity of the imidazole ring and the relative orientation of the m-tolyl and carboxamide substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxamide N-H protons and the carbonyl oxygen or imidazole nitrogens, which dictate the crystal packing arrangement. nih.govmdpi.com Although a specific crystal structure for this exact compound is not publicly available, the methodology is routinely applied to similar imidazole and benzimidazole (B57391) derivatives. nih.govmdpi.com

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from impurities, starting materials, or metabolites and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Often coupled with a mass spectrometer (HPLC-MS) or a UV detector (HPLC-UV), HPLC is a primary technique for analysis. Reversed-phase HPLC is typically used, where the compound is separated based on its polarity. HPLC-MS, particularly tandem mass spectrometry (LC-MS/MS), provides exceptional sensitivity and selectivity, making it the method of choice for quantifying trace amounts of the compound in complex biological samples like plasma. nih.gov The method involves monitoring a specific precursor-to-product ion transition, which minimizes interference from matrix components. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. gdut.edu.cn Imidazole derivatives can sometimes be challenging to analyze directly by GC due to their polarity and potential for hydrogen bonding, which can lead to poor peak shape and thermal degradation. mdpi.com To overcome this, a derivatization step, such as acylation or silylation, may be employed to increase volatility and improve chromatographic performance. mdpi.comosti.gov The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. iomcworld.comnih.gov

Table 3: Representative Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC-MS/MS | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of water and acetonitrile (B52724) with formic acid | ESI-MS/MS in Selected Reaction Monitoring (SRM) mode | Quantification in biological fluids nih.gov |

| HPLC-UV | C18 reversed-phase | Isocratic or gradient methanol/water mixture | UV absorbance at a specific wavelength (e.g., 254 nm) | Purity analysis, reaction monitoring epa.gov |

| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Electron Ionization (EI) Mass Spectrometry | Identification of impurities, analysis after derivatization gdut.edu.cn |

Spectroscopic Methods for Studying Molecular Interactions

Spectroscopic techniques like UV-Visible and fluorescence spectroscopy are valuable for probing the electronic properties of this compound and studying its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy: The imidazole ring and the tolyl group are chromophores that absorb light in the UV region. A UV-Vis spectrum of the compound would typically show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic systems. researchgate.net Changes in the position (λ_max) and intensity of these absorption bands upon interaction with other molecules (e.g., metal ions, proteins) or changes in solvent polarity can provide valuable information about binding events and the local environment of the chromophore. researchgate.net

Fluorescence Spectroscopy: While not all imidazole derivatives are strongly fluorescent, this technique can be extremely sensitive if the molecule exhibits emission. The fluorescence spectrum is sensitive to the molecule's environment. researchgate.net Quenching or enhancement of fluorescence upon addition of another substance can be used to study binding interactions and determine binding constants. Factors like solvent polarity can also cause shifts in the emission wavelength (solvatochromism), providing insights into the change in the molecule's dipole moment upon excitation. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods online, provide a wealth of information from a single analysis. nih.govchemijournal.comijnrd.org The goal is to achieve both separation and identification of components in a complex mixture with high specificity and sensitivity. researchgate.net

The most common and powerful examples in the context of this compound research are LC-MS and GC-MS, as discussed previously. researchgate.net More advanced hyphenations can offer even deeper insights:

LC-UV-MS: This setup combines HPLC with both a UV detector (often a photodiode array, PDA, detector) and a mass spectrometer. The UV-PDA provides spectral information for chromophoric components, while the MS provides mass information, aiding in the simultaneous identification and purity assessment of peaks. researchgate.net

LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of separated components without the need for manual fraction collection and preparation. researchgate.net While less sensitive than MS, LC-NMR is unparalleled in its ability to provide complete structural elucidation of unknown impurities or metabolites directly from an HPLC run. researchgate.net

The strategic application of these combined techniques ensures a thorough and multi-faceted analytical characterization, which is essential for advancing research involving this compound.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-p-Tolyl-4,5-dihydro-1H-imidazole |

| 5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC) |

| IKF-916 |

| N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide |

| Temozolomide |

| 1H-imidazole-4-carboxamide |

Future Research Trajectories and Unexplored Potential of 1 M Tolyl 1h Imidazole 4 Carboxamide

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of imidazole (B134444) derivatives is well-established, but future research must prioritize environmentally benign and efficient methodologies. nih.gov Traditional methods often involve multiple steps, harsh reagents, and significant waste generation. The development of sustainable synthetic routes for 1-(m-Tolyl)-1H-imidazole-4-carboxamide is a critical first step toward its viable application.

Future research should focus on "green chemistry" principles, including atom economy, use of renewable feedstocks, and avoidance of hazardous solvents. Microwave-assisted organic synthesis (MAOS) presents a promising alternative, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of imidazole-based compounds. nih.gov One-pot synthesis methodologies, where multiple reaction steps are performed in a single reactor, can further improve efficiency and reduce waste. nih.gov Exploring novel catalytic systems, such as biocatalysts or metal-organic frameworks (MOFs), could also pave the way for more selective and sustainable synthetic pathways.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Imidazole Derivatives

| Parameter | Conventional Synthesis | Potential Sustainable Routes |

| Energy Source | Thermal heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (e.g., Toluene, THF) | Water, Supercritical CO2, Ionic liquids |

| Catalysts | Stoichiometric strong bases or Lewis acids | Biocatalysts (enzymes), Heterogeneous catalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | High (multiple work-up and purification steps) | Low (one-pot synthesis, recyclable catalysts) |

| Atom Economy | Often low | Potentially high |

Exploration of New Biological Targets and Therapeutic Areas

The imidazole carboxamide scaffold is a privileged structure in drug discovery, known to interact with a wide range of biological targets. rjptonline.orgnih.gov Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. rjptonline.orgnih.gov A key future direction for this compound is the systematic exploration of its bioactivity profile to identify novel therapeutic applications.

High-throughput screening (HTS) against diverse panels of kinases, G-protein coupled receptors (GPCRs), and enzymes could reveal unexpected biological activities. Given that related benzimidazole-4-carboxamide derivatives have been investigated as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy, this is a logical starting point for investigation. nih.gov Furthermore, the structural similarity to purines suggests potential as competitive inhibitors for ATP-binding sites in various enzymes. nih.gov Investigating its potential against neglected tropical diseases and drug-resistant bacterial strains could also open new therapeutic avenues.

Table 2: Potential Therapeutic Areas for Imidazole Carboxamide Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., EGFR), PARP-1, Tubulin | Imidazole derivatives are known to inhibit key proteins in cancer signaling and cell division. nih.govnih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Many heterocyclic compounds possess anti-inflammatory properties. |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | The imidazole ring is a core component of many antifungal and antibacterial agents. rjptonline.org |

| Neurological Disorders | Monoamine oxidase (MAO), Histamine (B1213489) receptors | The imidazole core is present in neurologically active compounds like histamine. rjptonline.org |

Design of Targeted Delivery Systems (Conceptual Research)

While the intrinsic activity of this compound is yet to be determined, conceptualizing targeted delivery systems is a crucial forward-thinking exercise. Targeted delivery aims to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing off-target side effects.

Future conceptual research could explore the design of nanoparticle-based carriers, such as liposomes or polymeric micelles, to encapsulate the compound. These nanocarriers could be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, for instance, those overexpressed on cancer cells. Another approach could be the development of prodrugs, where the core molecule is chemically modified to be inactive until it reaches the target tissue and is cleaved by specific enzymes. This strategy can improve the compound's pharmacokinetic profile and target selectivity.

Integration of Omics Technologies for Systems-Level Understanding

To fully understand the potential mechanism of action of this compound, a systems-level approach is necessary. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a drug candidate. frontiersin.org

Once a biological activity is identified, treating relevant cell lines with the compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can provide invaluable insights. This data can help to:

Identify the primary molecular target and any off-targets.

Elucidate the downstream signaling pathways affected by the compound.

Discover potential biomarkers for predicting treatment response.

Reveal mechanisms of potential resistance.

This multi-omics approach moves beyond a single-target perspective, offering a comprehensive understanding of the drug's interaction with the biological system. frontiersin.org

Artificial Intelligence and Machine Learning Applications in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. premierscience.commdpi.commdpi.com These computational tools can be applied to this compound for various purposes, from predicting its properties to designing superior analogs.

Initially, ML models can be trained on large datasets of existing imidazole derivatives to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. actascientific.com This in silico profiling can guide early-stage development and prioritize experimental studies. Furthermore, AI algorithms, particularly generative models, can be used for de novo drug design. mdpi.com By providing the model with the this compound scaffold and a desired activity profile, these algorithms can generate novel molecular structures with potentially enhanced potency, selectivity, and drug-like properties. mdpi.com This approach accelerates the hit-to-lead and lead optimization phases of drug discovery, saving significant time and resources. premierscience.commdpi.com

Table 3: Applications of AI/ML in the Development of this compound

| Application Area | AI/ML Technique | Potential Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Prediction of bioactivity, solubility, and ADMET profiles. nih.govactascientific.com |

| Target Identification | Machine Learning on Omics Data, Natural Language Processing | Identification of likely biological targets by analyzing patterns in biological data. mdpi.com |

| Virtual Screening | Molecular Docking Simulations, ML-based scoring functions | Rapidly screen large virtual libraries for compounds with high binding affinity to a target. premierscience.com |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel analogs with optimized properties for a specific biological target. mdpi.com |

Q & A

Q. What are the established synthetic routes for 1-(m-Tolyl)-1H-imidazole-4-carboxamide, and what analytical techniques validate its purity?

The synthesis of imidazole-carboxamide derivatives typically involves coupling reactions between functionalized imidazole precursors and aromatic amines. For example:

- Step 1 : Prepare the imidazole-4-carboxylic acid intermediate via methods analogous to Davis et al. (1982), which describe carboxylation of imidazole rings under acidic conditions .

- Step 2 : Activate the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) to form a reactive intermediate (e.g., acyl chloride).

- Step 3 : Couple with m-toluidine under basic conditions (e.g., triethylamine) to form the carboxamide bond.

Q. Validation :

- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and substitution patterns. For example, absence of a carboxylic acid proton (~12 ppm) and presence of amide protons (~6–8 ppm) indicate successful coupling .

- HPLC with UV detection (λ = 210–254 nm) ensures purity >98%, as described for structurally similar imidazole derivatives in catalog entries .

Q. How do researchers optimize reaction conditions to minimize byproducts in imidazole-carboxamide synthesis?

Key parameters include: